REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:7]([N+:8]([O-])=O)=[CH:6][N:5]([CH3:11])[N:4]=1>CO.[Pd]>[NH3:4].[CH3:1][O:2][C:3]1[C:7]([NH2:8])=[CH:6][N:5]([CH3:11])[N:4]=1
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
COC1=NN(C=C1[N+](=O)[O-])C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was purged with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a cake of celite
|
Type
|
WASH
|
Details
|
washed with EtOAc (200 ml)
|
Type
|
CUSTOM
|
Details
|
the volatiles removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to give the crude product as a deep red oil
|
Type
|
CUSTOM
|
Details
|
Column chromatography (SiO2; 50:50, EtOAc:heptane), followed by further purification via a ‘catch and release’ method (2 g isolute flash SCX-2
|
Type
|
WASH
|
Details
|
eluting with 100% MeOH
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NN(C=C1N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.551 g | |
YIELD: CALCULATEDPERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |